Product packaging for 1,2-Propanediol diphosphate(Cat. No.:CAS No. 45095-94-1)

1,2-Propanediol diphosphate

Cat. No.: B1253566
CAS No.: 45095-94-1
M. Wt: 236.05 g/mol
InChI Key: QNNPJXAOAAELGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Propanediol Diphosphate (CAS Registry Number: 45095-94-1) is a phosphate ester derivative of 1,2-propanediol (propylene glycol) with the molecular formula C3H8O10P2 and a molecular weight of 266.04 g/mol . Also known as 1,2-Propanediol Bisphosphate, this compound is recognized in scientific literature and has been a subject of study since at least 1985 . As a derivative of 1,2-propanediol, its foundational structure is a key building block in the chemical industry, widely used in the manufacture of polymers, as a component in antifreeze, and as a solvent or carrier in food, drug, and cosmetic applications . The parent diol is also a metabolite produced by various microorganisms, including gut bacteria such as Clostridium species, through the fermentation of sugars like fucose and rhamnose . The specific research value of the diphosphate ester lies in its potential as a specialized biochemical tool. Phosphorylation can significantly alter the properties of a molecule, making it a candidate for investigating enzymatic activity, metabolic pathways, or as a synthetic intermediate in organic chemistry. Researchers might explore its role in modulating biological processes where its non-phosphorylated counterpart is active. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human, veterinary, or household use. Researchers should consult the safety data sheet and conduct a thorough risk assessment before handling this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H10O8P2 B1253566 1,2-Propanediol diphosphate CAS No. 45095-94-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

45095-94-1

Molecular Formula

C3H10O8P2

Molecular Weight

236.05 g/mol

IUPAC Name

1-phosphonooxypropan-2-yl dihydrogen phosphate

InChI

InChI=1S/C3H10O8P2/c1-3(11-13(7,8)9)2-10-12(4,5)6/h3H,2H2,1H3,(H2,4,5,6)(H2,7,8,9)

InChI Key

QNNPJXAOAAELGA-UHFFFAOYSA-N

SMILES

CC(COP(=O)(O)O)OP(=O)(O)O

Canonical SMILES

CC(COP(=O)(O)O)OP(=O)(O)O

Synonyms

1,2-propanediol bisphosphate
1,2-propanediol diphosphate

Origin of Product

United States

Biosynthesis and Metabolic Pathways Involving Phosphorylated 1,2 Propanediol Derivatives

Methylglyoxal (B44143) Pathway and 1,2-Propanediol Phosphate (B84403) Intermediates

The methylglyoxal pathway serves as a detour from glycolysis, converting the glycolytic intermediate dihydroxyacetone phosphate (DHAP) into 1,2-propanediol. This pathway is particularly significant for the microbial production of the (R)-enantiomer of 1,2-propanediol. nih.gov

Role of Dihydroxyacetone Phosphate in Initial Phosphorylation Steps

Dihydroxyacetone phosphate (DHAP) is a key triose phosphate intermediate in glycolysis, formed from the cleavage of fructose-1,6-bisphosphate or through the isomerization of glyceraldehyde-3-phosphate. wikipedia.org In the context of 1,2-propanediol biosynthesis, DHAP serves as the primary phosphorylated precursor. ebi.ac.uknih.gov High intracellular concentrations of sugar phosphates can lead to an accumulation of DHAP, which in turn activates the methylglyoxal pathway. wikipedia.org This process is initiated by the enzyme methylglyoxal synthase, which directly converts DHAP into methylglyoxal, releasing an inorganic phosphate group in the process. wikipedia.orgjmb.or.kr

The concentration of DHAP is a critical regulatory point. Low levels of inorganic phosphate inhibit the enzyme glyceraldehyde-3-phosphate dehydrogenase, leading to an increase in glyceraldehyde-3-phosphate which is then converted to DHAP by triosephosphate isomerase, thereby promoting the entry of carbon into the methylglyoxal pathway. wikipedia.org

Enzymatic Conversion to Methylglyoxal and Subsequent Reductions

Once formed from DHAP by methylglyoxal synthase, methylglyoxal, a reactive and toxic α-oxoaldehyde, is channeled through a series of reduction steps to form 1,2-propanediol. nih.govasm.org There are two main routes for the reduction of methylglyoxal:

Via Lactaldehyde: Methylglyoxal can be reduced to lactaldehyde by a methylglyoxal reductase. ebi.ac.ukosti.gov In Escherichia coli, this reduction can be catalyzed by glycerol (B35011) dehydrogenase (encoded by gldA), which has broad substrate specificity. nih.govjmb.or.kr The resulting lactaldehyde is then further reduced to 1,2-propanediol by a 1,2-propanediol oxidoreductase (encoded by fucO). ebi.ac.uknih.gov

Via Acetol (Hydroxyacetone): Alternatively, methylglyoxal can be reduced to acetol by aldo-keto reductases. nih.gov In E. coli, the enzyme encoded by yqhD is known to catalyze this conversion. ebi.ac.uknih.gov Acetol is subsequently reduced to 1,2-propanediol, a reaction that can also be catalyzed by glycerol dehydrogenase (gldA). nih.govjmb.or.kr

These enzymatic steps involve the consumption of reducing equivalents, typically in the form of NADH or NADPH. nih.govosti.gov

Stereospecificity in Biosynthesis of 1,2-Propanediol Phosphate Isomers

The methylglyoxal pathway typically leads to the production of (R)-1,2-propanediol. nih.gov The stereospecificity of the final product is determined by the enzymes involved in the reduction steps. For instance, the reduction of methylglyoxal via lactaldehyde or acetol and the subsequent reduction to 1,2-propanediol by specific reductases result in the formation of the (R)-isomer. nih.govcdnsciencepub.com Metabolic engineering efforts have focused on expressing specific enzymes to ensure high enantiomeric purity of the desired 1,2-propanediol isomer. nih.gov

Table 1: Key Enzymes in the Methylglyoxal Pathway for 1,2-Propanediol Biosynthesis

Enzyme Gene (E. coli) Reaction Catalyzed Pathway Step
Methylglyoxal Synthase mgsA Dihydroxyacetone phosphate → Methylglyoxal + Pi Formation of Methylglyoxal

| Glycerol Dehydrogenase | gldA | Methylglyoxal → L-Lactaldehyde Acetol → 1,2-Propanediol | Reduction of Methylglyoxal/Acetol | | Aldehyde Reductase | yqhD | Methylglyoxal → Acetol | Reduction of Methylglyoxal | | 1,2-Propanediol Oxidoreductase | fucO | L-Lactaldehyde → (R)-1,2-Propanediol | Final reduction step |


Deoxyhexose Pathway and Related Phosphorylated Compounds

The catabolism of 6-deoxyhexoses, such as L-fucose and L-rhamnose, provides an alternative natural route for the biosynthesis of 1,2-propanediol. This pathway is notable for producing the (S)-enantiomer of 1,2-propanediol. nih.gov

Catabolism of L-Fucose and L-Rhamnose to Phosphorylated Intermediates

The breakdown of L-fucose and L-rhamnose in bacteria like E. coli proceeds through a series of enzymatic steps that lead to phosphorylated intermediates. frontiersin.orgresearchgate.net

L-Fucose Catabolism: L-fucose is first isomerized to L-fuculose by L-fucose isomerase (fucI). asm.org The resulting L-fuculose is then phosphorylated at the C1 position by L-fuculokinase (fucK) to yield L-fuculose-1-phosphate . asm.orgnih.gov

L-Rhamnose Catabolism: Similarly, L-rhamnose is converted to L-rhamnulose by L-rhamnose isomerase (rhaA). nih.govRhamnulokinase (rhaB) then phosphorylates L-rhamnulose to produce L-rhamnulose-1-phosphate . frontiersin.orgnih.gov

These initial steps ensure that the deoxyhexoses are converted into their respective phosphorylated forms, priming them for cleavage.

Aldolase (B8822740) and Kinase Activities in Initial Conversions

The key event in the deoxyhexose pathway is the aldol (B89426) cleavage of the phosphorylated intermediates, L-fuculose-1-phosphate and L-rhamnulose-1-phosphate. This reaction is catalyzed by specific aldolases:

L-fuculose-1-phosphate aldolase (fucA) cleaves L-fuculose-1-phosphate into dihydroxyacetone phosphate (DHAP) and (S)-lactaldehyde. ebi.ac.ukwikipedia.orguniprot.org

L-rhamnulose-1-phosphate aldolase (rhaD) cleaves L-rhamnulose-1-phosphate, also yielding DHAP and (S)-lactaldehyde. wikipedia.orgnih.govacs.org

The DHAP produced can enter central glycolysis, while the (S)-lactaldehyde is subsequently reduced to (S)-1,2-propanediol under anaerobic conditions by the action of propanediol (B1597323) oxidoreductase (fucO). nih.govoup.com The kinase activities of fucK and rhaB are crucial for the initial phosphorylation, which is a prerequisite for the subsequent aldolase reaction. nih.govfrontiersin.org

Table 2: Key Enzymes in the Deoxyhexose Pathway for 1,2-Propanediol Biosynthesis

Enzyme Gene (E. coli) Substrate Product(s)
L-Fucose Isomerase fucI L-Fucose L-Fuculose
L-Fuculokinase fucK L-Fuculose L-Fuculose-1-phosphate
L-Fuculose-1-phosphate Aldolase fucA L-Fuculose-1-phosphate Dihydroxyacetone phosphate + (S)-Lactaldehyde
L-Rhamnose Isomerase rhaA L-Rhamnose L-Rhamnulose
Rhamnulokinase rhaB L-Rhamnulose L-Rhamnulose-1-phosphate
L-Rhamnulose-1-phosphate Aldolase rhaD L-Rhamnulose-1-phosphate Dihydroxyacetone phosphate + (S)-Lactaldehyde
1,2-Propanediol Oxidoreductase fucO (S)-Lactaldehyde (S)-1,2-Propanediol

Lactic Acid-Dependent Biosynthesis Routes and Phosphorylated Intermediates

An alternative to sugar-based fermentation for producing 1,2-propanediol is the utilization of lactic acid. Artificial metabolic pathways have been designed and implemented in microorganisms like Escherichia coli to stereospecifically convert lactic acid into 1,2-PDO. nih.gov This bioconversion circumvents a highly cytotoxic intermediate, methylglyoxal, which is a feature of the more common glycolytic bypass route. nih.gov

In one engineered pathway, lactic acid is first activated to lactyl-CoA. This can be achieved using enzymes like propionate (B1217596) CoA-transferase. researchgate.net The lactyl-CoA is then reduced to lactaldehyde. Subsequently, lactaldehyde is further reduced to 1,2-propanediol by an alcohol dehydrogenase or lactaldehyde reductase. researchgate.netresearchgate.net For example, research has demonstrated the production of (S)-1,2-PDO from L-lactic acid by combining the actions of a CoA transferase, a dehydrogenase, and an aldehyde reductase. researchgate.net An engineered E. coli strain expressing an artificial pathway synthesized 1.5 g/L of (R)-1,2-PDO from D-lactic acid and 1.7 g/L of (S)-1,2-PDO from L-lactic acid, both with high enantiomeric purity. nih.gov

While this route starts with a non-phosphorylated precursor (lactic acid), it integrates with the cell's central metabolism, which is heavily dependent on phosphorylated intermediates for energy and reducing equivalents (NADH/NADPH) required for the reduction steps. researchgate.net The efficiency of this pathway can be enhanced by engineering the cofactor regeneration system within the host organism to ensure a steady supply of reducing power. researchgate.net

Glycerol Metabolism and Phosphorylation Branches Leading to Propanediol Derivatives

Glycerol, a major byproduct of biodiesel production, serves as an excellent substrate for the microbial synthesis of 1,2-propanediol. ucl.ac.ukbibliotekanauki.pl The metabolic conversion of glycerol to 1,2-PDO proceeds through key phosphorylated intermediates. In organisms like Klebsiella pneumoniae and engineered E. coli, glycerol is first converted into dihydroxyacetone phosphate (DHAP), a central intermediate in glycolysis. ucl.ac.uknih.govmdpi.com

There are two primary branches for channeling glycerol into the DHAP pool:

Glycerol Dehydrogenase Pathway: Glycerol is first oxidized to dihydroxyacetone (DHA) by an NAD+-dependent glycerol dehydrogenase (encoded by genes like gldA or dhaD). ucl.ac.uknih.govnih.gov The DHA is then phosphorylated to DHAP by an ATP-dependent dihydroxyacetone kinase (DHAK). bibliotekanauki.plnih.gov

Glycerol Kinase Pathway: Glycerol is directly phosphorylated by glycerol kinase (GlpK) to form glycerol-3-phosphate (Gly-3-P). nih.govmdpi.com Subsequently, Gly-3-P is oxidized to DHAP by glycerol-3-phosphate dehydrogenase (GlpO or GPDH). nih.govmdpi.com

Once formed, DHAP is the critical branch point. It is converted to methylglyoxal (MG) by the enzyme methylglyoxal synthase (MgsA). wiley.combiorxiv.orgcranfield.ac.uk From methylglyoxal, the pathway can proceed via two alternative routes to 1,2-propanediol: cranfield.ac.ukresearchgate.net

Lactaldehyde Route: Methylglyoxal is reduced to lactaldehyde, which is then further reduced to 1,2-propanediol.

Acetol Route: Methylglyoxal is reduced to acetol (hydroxyacetone), followed by another reduction step to form 1,2-propanediol.

These reduction steps are catalyzed by various oxidoreductases, including glycerol dehydrogenase and NADPH-dependent aldehyde reductases. ucl.ac.ukwiley.com

Regulation of Phosphorylated Propanediol Biosynthetic Pathways

The metabolic flux through the 1,2-propanediol biosynthetic pathways is tightly controlled at both the genetic and enzymatic levels to maintain metabolic balance and respond to environmental cues.

The expression of genes encoding the enzymes for 1,2-PDO synthesis is subject to complex regulation. In E. coli, the metabolism of deoxyhexose sugars like L-fucose and L-rhamnose, which are naturally broken down into DHAP and lactaldehyde, is regulated by oxygen availability. nih.govplos.org Under anaerobic conditions, the enzyme propanediol oxidoreductase (encoded by fucO) is induced to reduce lactaldehyde to 1,2-propanediol, a process that helps regenerate NAD+ from NADH. nih.govnih.govasm.org

In Salmonella enterica, a single regulatory gene, pocR, integrates the control of vitamin B12 synthesis and 1,2-propanediol degradation. frontiersin.org The PocR protein is a transcription factor that senses 1,2-propanediol and activates the expression of the pdu operon, which contains the genes for 1,2-propanediol utilization. acs.org

Metabolic engineering efforts have demonstrated that the overexpression of key genes can significantly enhance 1,2-PDO production. For instance, individually overexpressing mgsA (methylglyoxal synthase), yqhD (aldehyde reductase), or fucO (propanediol oxidoreductase) in K. pneumoniae led to increased 1,2-propanediol synthesis from glycerol. nih.gov Similarly, co-expression of mgsA and gldA (glycerol dehydrogenase) in E. coli improved the production of R-1,2-PD. nih.govnih.gov Conversely, deleting genes of competing pathways, such as those that divert DHAP away from the 1,2-PDO pathway, is also a common strategy to increase product yield. wiley.comresearchgate.net

Enzyme activity in the 1,2-PDO pathway is also modulated by allosteric regulation, where metabolites bind to enzymes at sites other than the active site to inhibit or activate their function.

A primary example is the allosteric inhibition of methylglyoxal synthase (MgsA), the enzyme that commits DHAP to the 1,2-PDO pathway. MgsA is potently inhibited by inorganic phosphate (Pi). biorxiv.orgnih.gov This regulation is thought to be a mechanism to prevent the wasteful depletion of the essential glycolytic intermediate DHAP when phosphate levels are low. nih.gov The production of methylglyoxal is thus linked to conditions of phosphate abundance, allowing the cell to divert carbon flux through this bypass pathway. biorxiv.org

Feedback mechanisms also play a role. The enzyme lactaldehyde dehydrogenase, which can oxidize lactaldehyde to lactate (B86563) under aerobic conditions, is inhibited by NADH. nih.gov During anaerobic growth, the NAD+/NADH ratio decreases (i.e., NADH levels rise). This inhibition, coupled with the induction of propanediol oxidoreductase, ensures that lactaldehyde is efficiently reduced to 1,2-propanediol, thereby balancing the cellular redox state. nih.govnih.gov

Data Tables

Table 1: Key Enzymes in 1,2-Propanediol Biosynthesis

Enzyme Gene(s) Reaction Catalyzed Pathway
Glycerol Dehydrogenase gldA, dhaD Glycerol → Dihydroxyacetone Glycerol Metabolism
Dihydroxyacetone Kinase dhaK Dihydroxyacetone + ATP → DHAP + ADP Glycerol Metabolism
Glycerol Kinase glpK Glycerol + ATP → Glycerol-3-Phosphate + ADP Glycerol Metabolism
Glycerol-3-Phosphate Dehydrogenase glpO, gpdh Glycerol-3-Phosphate → DHAP Glycerol Metabolism
Methylglyoxal Synthase mgsA Dihydroxyacetone Phosphate (DHAP) → Methylglyoxal + Pi Central Pathway
Propanediol Oxidoreductase fucO Lactaldehyde ⇌ 1,2-Propanediol Deoxyhexose/Central
Aldehyde Reductase yqhD Methylglyoxal/Lactaldehyde → Acetol/1,2-PDO Central Pathway
Propionate CoA-transferase pct Lactic acid + Succinyl-CoA → Lactyl-CoA + Succinate Lactic Acid Route

Table 2: Regulatory Mechanisms in 1,2-Propanediol Pathways

Regulatory Element Type Target Effect Effector Molecule
Inorganic Phosphate (Pi) Allosteric Inhibition Methylglyoxal Synthase (MgsA) Inhibition Phosphate
NADH Feedback Inhibition Lactaldehyde Dehydrogenase Inhibition NADH
PocR Genetic Regulation pdu operon expression Activation 1,2-Propanediol
Oxygen Genetic Regulation fucO gene expression Induction (in anaerobic conditions) Absence of Oxygen

Table 3: Compound Names

Compound Name Abbreviation
1,2-Propanediol 1,2-PDO
1,2-Propanediol 1-phosphate
Acetol
Dihydroxyacetone DHA
Dihydroxyacetone phosphate DHAP
Glycerol
Glycerol-3-phosphate Gly-3-P
Lactaldehyde
Lactic acid
Lactyl-CoA
Methylglyoxal MG
Phosphate Pi
Pyruvate
Rhamnose

Biodegradation and Dissimilation Pathways of 1,2 Propanediol Phosphates

Microbial Degradation Mechanisms in Prokaryotic Systems

The degradation of 1,2-propanediol in prokaryotes is primarily initiated by its conversion to propionaldehyde (B47417). frontiersin.orgwur.nlasm.org This crucial first step is catalyzed by a coenzyme B12-dependent diol dehydratase. frontiersin.orgoup.com The resulting propionaldehyde, a toxic intermediate, is then further metabolized through different routes depending on the organism and the prevailing environmental conditions. frontiersin.orgnih.govasm.org

Several bacterial species utilize 1,2-propanediol as a source of carbon and energy, which can provide a competitive advantage, especially in the gut environment. nih.govplos.org For instance, pathogenic bacteria like Salmonella enterica and Listeria monocytogenes, as well as the probiotic Propionibacterium freudenreichii, can metabolize 1,2-propanediol. frontiersin.orgnih.govasm.org

In Listeria monocytogenes, the utilization of 1,2-propanediol under anaerobic conditions leads to enhanced growth. frontiersin.org This bacterium metabolizes 1,2-propanediol to propionate (B1217596) and 1-propanol (B7761284), with the conversion to propionate yielding ATP, thus contributing to the cell's energy budget. frontiersin.org Similarly, Propionibacterium freudenreichii can grow on 1,2-propanediol, converting it to propionate and 1-propanol, which supports its anaerobic growth. nih.gov For Salmonella enterica, the ability to use 1,2-propanediol is linked to its pathogenicity, as it allows the bacterium to thrive in the host gut. plos.orgplos.org

The table below summarizes the role of 1,2-propanediol metabolism in selected microorganisms.

MicroorganismRole of 1,2-Propanediol MetabolismKey Findings
Listeria monocytogenesCarbon and energy source, enhances anaerobic growth.Produces propionate and 1-propanol; BMC-dependent. frontiersin.org
Propionibacterium freudenreichiiCarbon and energy source, supports anaerobic growth.Metabolizes 1,2-propanediol to propionate and 1-propanol. nih.gov
Salmonella entericaCompetitive advantage in the host gut, linked to virulence.Utilizes BMCs to sequester toxic propionaldehyde. asm.orgplos.org
Desulfovibrio sp.Electron donor for sulfate (B86663) reduction.Incompletely oxidizes 1,2-propanediol to acetate. nih.gov

The central intermediate in the degradation of 1,2-propanediol is propionaldehyde. frontiersin.orgasm.orgresearchgate.net From propionaldehyde, the pathway branches to produce two main end products: 1-propanol and propionate. frontiersin.orgnih.gov

The conversion to propionate involves a phosphorylated intermediate, propionyl-phosphate. frontiersin.orgasm.org This route is a key energy-conserving step. The pathway proceeds as follows:

Propionaldehyde is oxidized to propionyl-CoA by CoA-dependent propionaldehyde dehydrogenase (PduP). frontiersin.orgasm.org

Propionyl-CoA is then converted to propionyl-phosphate by a phosphate (B84403) propanoyltransferase (PduL). frontiersin.orguniprot.org

Finally, propionyl-phosphate is converted to propionate by propionate kinase (PduW), a reaction that generates ATP. frontiersin.org

The reduction of propionaldehyde to 1-propanol, catalyzed by propanol (B110389) dehydrogenase (PduQ), serves to regenerate NAD+ from NADH, thus maintaining the redox balance within the cell. frontiersin.orgplos.org

The following table details the key intermediates and end products of 1,2-propanediol degradation.

Intermediate/End ProductEnzyme(s) InvolvedFunction
PropionaldehydeDiol dehydratase (PduCDE)Key toxic intermediate. frontiersin.orgasm.org
Propionyl-CoAPropionaldehyde dehydrogenase (PduP)Intermediate in the pathway to propionate. frontiersin.orgasm.org
Propionyl-phosphatePhosphate propanoyltransferase (PduL)Phosphorylated intermediate for ATP synthesis. frontiersin.orguniprot.org
PropionatePropionate kinase (PduW)End product, generation of ATP. frontiersin.org
1-PropanolPropanol dehydrogenase (PduQ)End product, redox balance. frontiersin.orgplos.org

Enzyme Systems for Cleavage and Dephosphorylation

The enzymatic machinery for 1,2-propanediol degradation is encoded by the pdu (propanediol utilization) gene cluster. frontiersin.org This cluster includes genes for the catalytic enzymes, regulatory proteins, and the protein components of the bacterial microcompartments.

The key enzymes involved in the cleavage and subsequent steps are:

Diol Dehydratase (PduCDE): A coenzyme B12-dependent enzyme that catalyzes the initial conversion of 1,2-propanediol to propionaldehyde. frontiersin.orgoup.com

Propionaldehyde Dehydrogenase (PduP): An NAD+-dependent enzyme that oxidizes propionaldehyde to propionyl-CoA. plos.org

Phosphate Propanoyltransferase (PduL): This enzyme catalyzes the conversion of propionyl-CoA to propionyl-phosphate. frontiersin.orguniprot.org

Propionate Kinase (PduW): Catalyzes the final step of converting propionyl-phosphate to propionate, with the concomitant production of ATP. frontiersin.org

Propanol Dehydrogenase (PduQ): An NADH-dependent enzyme that reduces propionaldehyde to 1-propanol. plos.org

Anaerobic Degradation Pathways and Redox Balance

The degradation of 1,2-propanediol is predominantly an anaerobic process. frontiersin.orgnih.gov Under these conditions, the metabolism must be balanced in terms of redox equivalents. The oxidation of propionaldehyde to propionyl-CoA generates NADH. To maintain redox homeostasis, this NADH must be reoxidized to NAD+. This is achieved through the reduction of another molecule of propionaldehyde to 1-propanol. plos.org This coupling ensures a continuous flux through the pathway without depleting the cellular pool of NAD+.

In some sulfate-reducing bacteria, such as certain Desulfovibrio species, 1,2-propanediol can be incompletely oxidized to acetate, with sulfate serving as the terminal electron acceptor. nih.gov In this case, NAD-dependent dehydrogenases are also key to the catabolism of 1,2-propanediol. nih.gov

Bacterial Microcompartment Involvement in Propanediol (B1597323) Phosphate Metabolism

A hallmark of 1,2-propanediol degradation in many bacteria, including Salmonella enterica, Listeria monocytogenes, and Propionibacterium freudenreichii, is the involvement of bacterial microcompartments (BMCs). frontiersin.orgnih.govasm.org These are proteinaceous organelles that encapsulate the enzymes of the Pdu pathway. asm.orgasm.org

The primary function of the Pdu BMC is to sequester the volatile and toxic intermediate, propionaldehyde, thereby protecting the rest of the cell from its harmful effects. nih.govasm.orgasm.org By concentrating the enzymes and substrates within the microcompartment, it is thought to enhance the efficiency of the metabolic pathway. asm.orgplos.org The shell of the BMC is composed of various proteins that form hexameric, pentameric, and trimeric structures, creating a selectively permeable barrier. asm.org This allows for the entry of the substrate (1,2-propanediol) and the exit of the final products (propionate and 1-propanol), while retaining the intermediates. asm.orgplos.org The shell protein PduB has been identified as playing a crucial role in linking the enzymatic core to the shell of the Pdu MCP in Salmonella enterica. asm.org

Metabolic Engineering and Synthetic Biology for the Production and Study of 1,2 Propanediol Phosphates

Strain Optimization for Enhanced Biosynthesis of Phosphorylated Precursors

A critical strategy in metabolic engineering for producing 1,2-PDO is to increase the intracellular availability of its key phosphorylated precursor, dihydroxyacetone phosphate (B84403) (DHAP). wikipedia.orgwiley.com DHAP is an intermediate in glycolysis, and its concentration is a limiting factor for flux into the 1,2-PDO pathway.

One of the most effective methods to boost the DHAP pool is to block its conversion to glyceraldehyde 3-phosphate. This is achieved by deleting or inactivating the gene for triosephosphate isomerase (TPI), commonly the tpiA gene.

In Klebsiella pneumoniae, deleting tpiA was shown to prevent glycerol (B35011) from being catabolized through the lower part of the glycolysis pathway, redirecting it and making 1,2-propanediol the main metabolic product. nih.gov

A similar approach in Saccharomyces cerevisiae involved deleting the tpi1 gene, which increased the carbon flux towards DHAP. researchgate.net

In Escherichia coli, reducing TPI activity is also a known strategy to increase the supply of DHAP for the heterologous methylglyoxal (B44143) pathway. researchgate.net

By limiting the isomerization of DHAP, these modifications effectively create a larger reservoir of this essential phosphorylated precursor, making it available for enzymes in the engineered biosynthetic pathway to convert into the target product.

Genetic Manipulation of Key Enzymes in Phosphate-Dependent Pathways

The biosynthetic pathways leading to 1,2-propanediol are heavily dependent on enzymes that act on phosphorylated substrates or are themselves regulated by phosphate levels. Genetic manipulation of these key enzymes is fundamental to optimizing production.

The primary pathway for 1,2-PDO biosynthesis from glucose or glycerol proceeds via the conversion of the phosphorylated intermediate DHAP to methylglyoxal. researchgate.netucl.ac.uk Key enzymes in this process include:

Dihydroxyacetone Kinase (DhaK): This enzyme phosphorylates dihydroxyacetone to form DHAP. Studies in K. pneumoniae have investigated the roles of its two dihydroxyacetone kinases, finding that DhaK II is the main functional enzyme for DHAP formation during glycerol catabolism and is crucial for 1,2-PDO synthesis. nih.govucl.ac.uk

Methylglyoxal Synthase (MgsA): This enzyme catalyzes the conversion of DHAP to methylglyoxal, the first committed step in the pathway. nih.gov Overexpression of the mgsA gene in E. coli and K. pneumoniae has been shown to significantly increase 1,2-PDO production. nih.govasm.org However, MgsA activity can be allosterically inhibited by inorganic phosphate, a critical consideration for fermentation media design and strain engineering. biorxiv.org

Propanediol-phosphate Dehydrogenase: This enzyme (EC 1.1.1.7) directly demonstrates metabolism of a phosphorylated version of the final product. It catalyzes the conversion of propane-1,2-diol 1-phosphate and NAD+ to hydroxyacetone (B41140) phosphate and NADH. wikipedia.org

Acid Phosphatases: Research has shown that acid phosphatases, such as PhoN-Se from Salmonella enterica, can be used for the direct phosphorylation of 1,2-propanediol. uva.nl These enzymes can transfer a phosphate group from a donor like pyrophosphate to the primary or secondary alcohol group of 1,2-PDO, successfully synthesizing propane-1,2-diol 1-phosphate. uva.nl

The table below summarizes key enzymes and their genetic manipulation for pathway optimization.

EnzymeGene(s)Organism(s)Genetic ManipulationEffect on Pathway
Triosephosphate IsomerasetpiA, tpi1E. coli, K. pneumoniae, S. cerevisiaeGene deletion/inactivationIncreases intracellular pool of DHAP. researchgate.netnih.gov
Methylglyoxal SynthasemgsAE. coli, K. pneumoniaeOverexpressionIncreases conversion of DHAP to methylglyoxal. nih.govnih.gov
Glycerol DehydrogenasegldA, dhaDE. coli, K. pneumoniaeOverexpressionEnhances conversion of methylglyoxal to lactaldehyde or glycerol to dihydroxyacetone. nih.govasm.org
Aldehyde ReductaseyqhD, fucOE. coli, K. pneumoniaeOverexpressionImproves the final reduction steps to 1,2-propanediol. wiley.comnih.gov
Dihydroxyacetone KinasedhaKK. pneumoniaeInvestigated for roleDhaK II identified as key for DHAP formation from glycerol. ucl.ac.uk
Acid PhosphatasePhoN-SeSalmonella entericaHeterologous expressionEnables direct phosphorylation of 1,2-propanediol to its monophosphate form. uva.nl

This table is generated based on data from cited research articles.

Development of Novel Artificial Biosynthetic Routes to 1,2-Propanediol Diphosphate (B83284)

While the native pathway to 1,2-PDO proceeds from DHAP, the intermediate methylglyoxal is highly toxic to microbial cells. biorxiv.org To circumvent this limitation, synthetic biologists have designed and implemented novel, artificial biosynthetic routes that bypass this toxic compound.

A prominent artificial pathway has been developed that uses lactic acid as a precursor. researchgate.net This route avoids both DHAP and methylglyoxal. The key steps involve:

Activation of lactic acid to lactoyl-CoA, often catalyzed by a propionate (B1217596) CoA-transferase (pct).

Reduction of lactoyl-CoA to lactaldehyde by a CoA-dependent aldehyde dehydrogenase (pduP).

A final reduction of lactaldehyde to 1,2-propanediol by an alcohol dehydrogenase (yahK or fucO).

This pathway was successfully engineered in E. coli, and by supplying either D- or L-lactic acid, researchers could produce stereochemically pure R- or S-1,2-PDO, respectively. researchgate.net Further engineering to produce lactic acid directly from glucose within the same host allowed for de novo biosynthesis of 1,2-PDO, achieving titers as high as 17.3 g/L. researchgate.net

Another synthetic biology concept involves creating pathways that are completely orthogonal to native metabolism. For instance, the artificial alcohol-dependent hemiterpene (ADH) pathway was designed for isoprenoid biosynthesis by using stepwise phosphorylation of alcohol precursors via kinases. nih.gov This "bottom-up" design principle, which builds a pathway from scratch using promiscuous or engineered enzymes, could theoretically be applied to produce phosphorylated diols like 1,2-propanediol diphosphate from 1,2-propanediol, should suitable kinases be identified or engineered.

Systems Biology Approaches to Pathway Analysis and Redirection

Understanding and optimizing metabolic pathways requires a holistic, systems-level perspective. Systems biology employs computational modeling and high-throughput data analysis to analyze, predict, and engineer cellular metabolism.

A key example in the context of 1,2-propanediol is the study of bacterial microcompartments (BMCs). Some bacteria, like Salmonella enterica, utilize a Pdu microcompartment to encapsulate the enzymes for 1,2-propanediol catabolism. plos.orgnih.gov This organelle-like structure is thought to sequester the toxic intermediate propionaldehyde (B47417) and enhance pathway flux.

Researchers have developed spatially resolved reaction-diffusion models to simulate the function of the Pdu microcompartment. plos.org These mathematical models help to:

Estimate metabolite concentrations inside the microcompartment, which are experimentally inaccessible.

Analyze the impact of the protein shell's permeability on substrate entry and intermediate leakage.

Determine the kinetic advantages of co-localizing enzymes within the compartment.

Bioreactor Strategies and Fermentation Process Design for Academic Research

Translating metabolic engineering designs into practical production requires careful optimization of bioreactor conditions. For academic research focused on 1,2-propanediol phosphates, the goal is typically to maximize titer, yield, and productivity from engineered strains by controlling the fermentation environment.

Key strategies include:

Fed-Batch Fermentation: To overcome substrate inhibition and reach high cell densities and product titers, a fed-batch strategy is commonly employed. In this mode, the carbon source (e.g., glucose or glycerol) is fed continuously or intermittently to the bioreactor. This approach was used to achieve a titer of 9.3 g/L of 1,2-propanediol in an engineered K. pneumoniae strain. ucl.ac.uk

Control of Aeration and Redox Balance: The biosynthesis of 1,2-PDO from DHAP requires two molecules of NADH. ucl.ac.uk Therefore, maintaining a high NADH/NAD+ ratio is crucial. This is often achieved under anaerobic or microaerobic conditions, which limit the re-oxidation of NADH by the respiratory chain. wiley.com The agitation rate in a bioreactor is a key parameter to control the dissolved oxygen level. For K. pneumoniae, an optimal agitation speed of 350 rpm was found to maximize production, while higher speeds led to the formation of other by-products. nih.govresearchgate.net

pH Control: The pH of the culture medium affects enzyme activity and cell viability. For K. pneumoniae, maintaining the pH at 7.0 was found to be optimal for 1,2-PDO production and helped to inhibit the formation of the byproduct 2,3-butanediol. researchgate.net

The table below details various fermentation strategies used in academic research for 1,2-PDO production.

MicroorganismFermentation StrategyKey ParametersReported Titer
Klebsiella pneumoniaeFed-batchpH 7.0, 350 rpm agitation9.3 g/L
Escherichia coliFermenter-controlled batchMicroaerobic (lowered stirring rate)17.3 g/L (R-1,2-PDO)
Escherichia coliShake flaskAerobic with dual carbon source (glucose for product, xylose for growth)2.48 g/L
Klebsiella pneumoniaepH-controlled batchpH controlled at 7.01.02 g/L

This table is generated based on data from cited research articles. wiley.comucl.ac.ukresearchgate.net

Analytical Methodologies in the Research of 1,2 Propanediol Diphosphate and Its Metabolites

Chromatographic Techniques for Separation and Quantification of Phosphorylated Species

Chromatographic methods are fundamental in distinguishing and quantifying 1,2-propanediol diphosphate (B83284) and its metabolites from complex biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the comprehensive analysis of metabolites related to 1,2-propanediol. This technique is particularly useful for identifying and quantifying volatile and semi-volatile compounds. In the context of 1,2-propanediol metabolism, GC-MS has been employed to analyze various related compounds, including 1,2-propanediol itself and its metabolites. researchgate.netnih.govjst.go.jpnih.govoiv.int

For instance, a study on the metabolism of dichloropropanols in rats utilized GC-MS to identify and quantify urinary metabolites, including 1,2-propanediol (PPD). jst.go.jp The analysis involved derivatization with 4-bromophenylboric acid to enhance the volatility of the diols for GC-MS analysis. jst.go.jp Another method developed for the determination of propane-1,2-diol in cheese and bacterial cultures also employed GC-MS after esterification with phenylboronic acid. nih.gov This method demonstrated good sensitivity with detection limits for propane-1,2-diol in cheese and bacterial culture samples being 0.26 mg/kg and 1.32 mg/kg, respectively. nih.gov Furthermore, a collaborative study for the determination of 3-chloro-1,2-propanediol (B139630) in food products utilized GC-MS with a deuterated internal standard, showcasing the robustness of this technique for quantitative analysis in complex matrices. scispace.com

The general workflow for GC-MS analysis involves extraction of the analytes from the sample, derivatization to increase volatility, separation on a GC column, and detection by a mass spectrometer. The mass spectrometer provides information on the mass-to-charge ratio of the fragmented ions, which allows for the identification of the compounds.

Table 1: Exemplary GC-MS Parameters for Diol Analysis

ParameterValueReference
Column Nonpolar, 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms) scispace.com
Injector Split/splitless scispace.com
Temperature Program Initial 50°C for 1 min, ramp to 90°C at 2°C/min, then to 270°C at max rate, hold for 10 min scispace.com
Derivatization Agent Phenylboronic acid nih.gov
Detection Mass Spectrometry nih.govscispace.com

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the quantitative analysis of non-volatile and thermally labile compounds, such as phosphorylated species. chromatographyonline.commdpi.com It is often preferred over GC for the analysis of organophosphorus compounds due to their potential thermal instability. chromatographyonline.com

In the context of 1,2-propanediol and its phosphorylated derivatives, HPLC can be used for their separation and quantification. For example, HPLC systems have been utilized to analyze 1,2-propanediol in fermentation broths. wiley.comnih.gov One method used a Shodex SUGAR KS-801 column with water as the mobile phase and a refractive index detector. wiley.com Another study employed an Aminex HPX-87H column with a dilute sulfuric acid mobile phase and also used a refractive index detector for the analysis of 1,2-propanediol and other metabolites. nih.gov

For the analysis of organophosphates, which share structural similarities with 1,2-propanediol diphosphate, HPLC methods have been extensively developed. chromatographyonline.comnih.govresearchgate.netresearchgate.net These methods often involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with detection typically performed using a UV detector. researchgate.net The recovery rates for organophosphorus pesticides using HPLC-based methods have been reported to be high, ranging from 84.40% to 105.05% in water samples. chromatographyonline.com

Table 2: Representative HPLC Conditions for Propanediol (B1597323) and Organophosphate Analysis

ParameterValueReference
Column Aminex HPX-87H nih.gov
Mobile Phase 5 mM Sulfuric Acid nih.gov
Flow Rate 0.4 mL/min nih.gov
Detector Refractive Index (RI) wiley.comnih.gov
Column (Organophosphates) Hibar C18 (250 x 4.6 mm, 5 µm) researchgate.net
Mobile Phase (Organophosphates) Acetonitrile: Water (90:10, v/v) researchgate.net
Flow Rate (Organophosphates) 1.0 mL/min researchgate.net
Detector (Organophosphates) UV at 219 nm researchgate.net

Spectrophotometric and Spectrofluorometric Assays for Enzyme Activity

Spectrophotometric and spectrofluorometric assays are essential for determining the activity of enzymes involved in the metabolic pathways of this compound. These assays are based on measuring the change in absorbance or fluorescence as a result of the enzymatic reaction.

For instance, the activity of glycerol (B35011) dehydrogenase, an enzyme that can be involved in 1,2-propanediol metabolism, has been assayed by monitoring the reduction of NAD+ to NADH at a wavelength of 340 nm using a spectrophotometer. nih.gov The assay mixture typically contains a buffer, the substrate (e.g., 1,2-propanediol), NAD+, and the cell extract containing the enzyme. The increase in absorbance at 340 nm is directly proportional to the enzyme activity.

Similarly, phosphotransacylase (PTAC) activity, which is relevant to the degradation of 1,2-propanediol in some bacteria, has been measured using a spectrophotometric assay. asm.orgnih.gov This assay monitors the conversion of acyl-phosphate and Coenzyme A (HS-CoA) to acyl-CoA and inorganic phosphate (B84403). In a study on Salmonella enterica, PTAC activity was measured using both propionyl-phosphate and acetyl-phosphate as substrates. asm.org

Fluorescent assays can offer higher sensitivity compared to spectrophotometric methods. For example, 4-Methylumbelliferyl phosphate (4-MUP) is a fluorogenic substrate used in phosphatase assays. chemimpex.com Upon enzymatic hydrolysis by a phosphatase, the highly fluorescent product 4-methylumbelliferone (B1674119) is released, which can be quantified spectrofluorometrically. While not directly on this compound, this principle can be applied to design assays for phosphatases acting on it.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Metabolic Flux Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the confirmation of its structure. researchgate.nethmdb.cachemicalbook.comrsc.org The ¹H NMR spectrum of 1,2-propanediol, for example, shows characteristic signals for the methyl, methine, and methylene (B1212753) protons. researchgate.netchemicalbook.com

Beyond structural analysis, NMR is a powerful technique for metabolic flux analysis. By using ¹³C-labeled substrates, researchers can trace the flow of carbon atoms through metabolic pathways. The resulting labeling patterns in the metabolites can be analyzed by ¹³C NMR to quantify the relative contributions of different pathways. nih.gov This approach has been used to study cardiac metabolism by analyzing the isotopomer enrichments of TCA cycle intermediates. nih.gov

Isotopic Tracing Methods for Pathway Elucidation

Isotopic tracing is a powerful methodology used to unravel metabolic pathways by tracking the fate of isotopically labeled molecules. bitesizebio.comspringernature.com This technique provides dynamic information about the flow of metabolites through a biological system. bitesizebio.com The most commonly used stable isotopes in metabolic studies are ¹³C, ¹⁵N, and ²H (deuterium). bitesizebio.com

In the context of 1,2-propanediol metabolism, isotopic tracing can be used to identify the precursors and intermediates of its biosynthetic and degradation pathways. For example, by feeding cells with ¹³C-labeled glucose, one can determine the extent to which glucose carbons are incorporated into 1,2-propanediol and its phosphorylated derivatives. The labeled metabolites are typically analyzed by mass spectrometry (MS) or NMR spectroscopy. nih.govbitesizebio.com

Metabolic flux analysis (MFA) often relies on isotopic tracing data. nih.govresearchgate.netnih.gov In a study of E. coli producing 1,3-propanediol, ¹³C-labeling experiments were combined with GC-MS analysis of biomass amino acids to estimate intracellular fluxes throughout a fed-batch fermentation. nih.gov This approach allowed for the determination of time profiles of in vivo fluxes, revealing changes in the split ratio between glycolysis and the pentose (B10789219) phosphate pathway. nih.gov Such methodologies are directly applicable to the study of this compound metabolism to understand and engineer its production or degradation pathways.

Future Perspectives in 1,2 Propanediol Diphosphate Research

Elucidation of Novel Enzymatic Transformations

The exploration of novel enzymatic transformations involving 1,2-propanediol and its phosphorylated derivatives stands as a crucial frontier in biotechnology and synthetic biology. While established pathways for 1,2-propanediol (1,2-PDO) metabolism are known, the discovery of new enzymes with unique substrate specificities and catalytic mechanisms could unlock more efficient and diverse production routes. nih.govnih.gov Future research is anticipated to focus on identifying and characterizing enzymes that can act on 1,2-propanediol diphosphate (B83284) and related intermediates, potentially leading to the synthesis of novel compounds or improving the efficiency of existing biotransformation processes.

A key area of investigation will be the discovery of novel oxidoreductases, dehydratases, and kinases. For instance, identifying a phosphate-insensitive methylglyoxal (B44143) synthase could offer a significant advantage for 1,2-PDO production in hosts like E. coli. nih.gov Furthermore, the discovery of new lactaldehyde reductases or enzymes with broad substrate ranges, such as certain glycerol (B35011) dehydrogenases, could enhance the conversion of intermediates to the final product. nih.govbibliotekanauki.pl The search for these novel enzymes will likely involve a combination of genome mining, high-throughput screening of metagenomic libraries, and protein engineering to tailor enzyme properties for specific industrial applications. The stereoselectivity of such enzymes is also of high interest, as the production of enantiomerically pure (R)- or (S)-1,2-propanediol is significantly more valuable for applications in the pharmaceutical industry. acs.org

Advanced Metabolic Flux Analysis in Complex Biological Systems

Metabolic flux analysis (MFA) is a powerful tool for quantifying the rates of metabolic reactions within a cell, providing a detailed snapshot of cellular metabolism. acs.org In the context of 1,2-propanediol diphosphate research, advanced MFA techniques, particularly isotopically nonstationary 13C MFA (INST-MFA), will be instrumental in understanding and optimizing microbial production of 1,2-PDO. acs.org This approach allows for the analysis of dynamic metabolic states, which is particularly relevant for fermentation processes where conditions change over time.

Future research will leverage MFA to pinpoint metabolic bottlenecks and identify targets for genetic engineering to improve 1,2-PDO yields. muni.cz By tracing the flow of carbon from substrates like glucose or glycerol through the metabolic network, researchers can quantify the flux through competing pathways and identify areas where carbon is being diverted away from the desired product. bibliotekanauki.plplos.org For example, MFA can be used to assess the efficiency of different pathways for 1,2-PDO production, such as the deoxyhexose pathway, the methylglyoxal pathway, or engineered lactate (B86563) pathways. nih.gov The insights gained from advanced MFA will guide the rational design of microbial cell factories with optimized flux distributions for enhanced 1,2-propanediol synthesis. uq.edu.au

Table 1: Key Enzymes in 1,2-Propanediol Metabolic Pathways and Potential Research Directions.
EnzymeReaction CatalyzedPathwayFuture Research Focus
Glycerol DehydrogenaseGlycerol → Dihydroxyacetone Hydroxyacetone (B41140) → 1,2-PropanediolGlycerol and Methylglyoxal PathwaysBroadening substrate specificity for enhanced conversion of various intermediates. nih.govbibliotekanauki.pl
Methylglyoxal SynthaseDihydroxyacetone phosphate (B84403) → MethylglyoxalMethylglyoxal PathwayDiscovery of phosphate-insensitive variants to overcome metabolic inhibition. nih.gov
Lactaldehyde ReductaseLactaldehyde → 1,2-PropanediolDeoxyhexose and Lactate PathwaysImproving stereoselectivity for the production of pure (R)- or (S)-1,2-PDO. nih.gov
Propanediol (B1597323) Dehydratase1,2-Propanediol → Propionaldehyde (B47417)1,2-Propanediol UtilizationUnderstanding its role in bacterial microcompartments to enhance pathway flux. escholarship.orgasm.org

Integration with Multi-Omics Data for Comprehensive Pathway Understanding

A holistic understanding of 1,2-propanediol metabolism requires the integration of multiple "omics" datasets, including genomics, transcriptomics, proteomics, and metabolomics. plos.orgnih.gov This multi-omics approach provides a more complete picture of the cellular processes that govern the production and utilization of 1,2-propanediol and its phosphorylated derivatives. escholarship.org Future research will increasingly rely on the integration of these large-scale datasets to build comprehensive models of metabolic pathways. nih.gov

By combining transcriptomic data (gene expression levels) with proteomic data (protein abundance) and metabolomic data (metabolite concentrations), researchers can identify regulatory hubs and key control points within the metabolic network. escholarship.orgphysiology.org For example, an increase in the transcript levels of genes in a particular pathway, coupled with an increase in the abundance of the corresponding enzymes and intermediates, provides strong evidence for the activation of that pathway. physiology.org This integrated approach can reveal complex regulatory mechanisms that would be missed by studying a single omics layer alone. plos.org The application of multi-omics will be crucial for understanding how cells respond to genetic modifications and environmental changes, ultimately enabling the more effective engineering of microorganisms for 1,2-propanediol production. mdpi.com

Theoretical Prediction and Experimental Validation of Undiscovered Metabolites

The discovery of novel metabolites is essential for expanding our understanding of biochemical pathways and for identifying new bioactive compounds. Future research in 1,2-propanediol metabolism will involve the use of computational tools to predict the existence of undiscovered metabolites. escholarship.org These predictions can be based on known enzymatic reactions and the promiscuity of certain enzymes, which may act on substrates other than their primary targets.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.